
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of medicine. This compound is a guanidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide involves the activation of imidazoline receptors, which are involved in the regulation of blood pressure and glucose metabolism. It has been found to selectively activate the I1 subtype of imidazoline receptors, which leads to the reduction of sympathetic nerve activity and the inhibition of the renin-angiotensin-aldosterone system.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure and improve glucose metabolism in animal models. It has also been found to have analgesic effects and to improve nerve function in animal models of neuropathic pain and diabetic neuropathy.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide has several advantages for lab experiments. It is easy to synthesize, and it has been extensively studied for its potential applications in the field of medicine. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide. One area of research is the development of more selective and potent imidazoline receptor agonists for the treatment of cardiovascular diseases and neuropathic pain. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a guanidine derivative that has received significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis method, mechanism of action, physiological effects, and potential advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on this compound, including the development of more selective and potent imidazoline receptor agonists and the investigation of its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide has been achieved using different methods, including the reaction of cyclopropylamine with 3,5-dimethylbenzoyl isocyanate, followed by the reaction with ammonium iodide. Another method involves the reaction of cyclopropylamine with 3,5-dimethylbenzoyl chloride, followed by the reaction with guanidine hydrochloride and hydrogen iodide.
Applications De Recherche Scientifique
2-Cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide has been studied extensively for its potential applications in the field of medicine. It has been found to have antihypertensive effects, and it has been studied for its potential use in the treatment of various cardiovascular diseases. It has also been studied for its potential use in the treatment of neuropathic pain and diabetic neuropathy.
Propriétés
IUPAC Name |
2-cyclopropyl-1-(3,5-dimethylphenyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-8-5-9(2)7-11(6-8)15-12(13)14-10-3-4-10;/h5-7,10H,3-4H2,1-2H3,(H3,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDLYOYOONDGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=NC2CC2)N)C.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

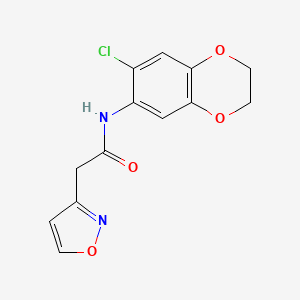
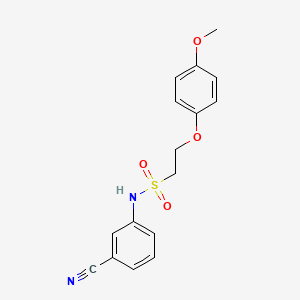
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)
![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one](/img/structure/B7554004.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![1-[2-[(3-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-[methyl(pyrazin-2-yl)amino]ethanone](/img/structure/B7554016.png)
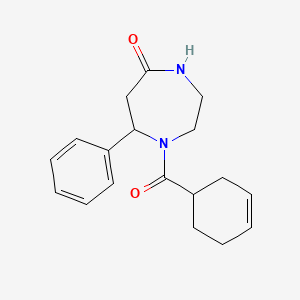

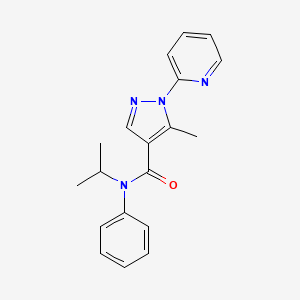
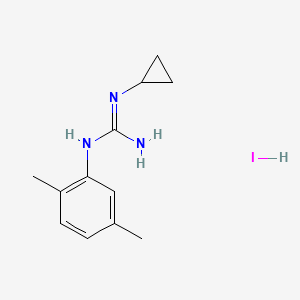
![2-[N-ethyl-4-(trifluoromethylsulfonyl)anilino]ethanol](/img/structure/B7554059.png)
![2-[1-(4-Methylquinolin-2-yl)piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7554066.png)